8-Bromo-2,4-dichloro-5-methoxyquinazoline is a chemical compound belonging to the quinazoline family, characterized by its bicyclic structure containing nitrogen atoms. Its molecular formula is and it has a molecular weight of approximately 307.96 g/mol. The compound features a substitution pattern that includes bromine, dichloro, and methoxy groups, which significantly influence its chemical properties and biological activities. The compound is primarily utilized in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
8-Bromo-2,4-dichloro-5-methoxyquinazoline can be sourced from various chemical suppliers, including Sigma-Aldrich and Benchchem, where it is available for purchase as a high-purity powder with a recommended storage temperature of 4°C . It is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure.
The synthesis of 8-Bromo-2,4-dichloro-5-methoxyquinazoline typically involves multiple steps, including:
These methods ensure selective substitution at specific positions on the quinazoline ring .
The reactions typically require controlled conditions such as temperature and pH to maximize yield and purity. Common reagents include sodium hydroxide for substitution reactions and hydrogen peroxide for oxidation processes .
8-Bromo-2,4-dichloro-5-methoxyquinazoline participates in various chemical reactions including:
Common reagents for these reactions include sodium hydroxide for substitution and palladium catalysts for coupling reactions. The specific products formed depend on the reaction conditions and the nature of substituents involved .
The mechanism of action of 8-Bromo-2,4-dichloro-5-methoxyquinazoline primarily relates to its interactions with biological targets:
8-Bromo-2,4-dichloro-5-methoxyquinazoline has several scientific applications:
This compound represents an interesting subject for ongoing research due to its unique structural features and potential therapeutic applications.
Quinazoline and quinazolinone derivatives represent privileged scaffolds in medicinal chemistry, with therapeutic applications documented since the 19th century. The first quinazoline nucleus was synthesized in 1869 via anthranilic acid and cyanogens [3] [7]. Gabriel's 1903 synthesis of quinazoline derivatives through oxidation of 3,4-dihydroquinazoline established foundational methodologies [1] [3]. The mid-20th century witnessed significant expansion of synthetic routes, including Niementowski's condensation (anthranilic acid + amides) and Grimmel-Guinther-Morgan's phosphorous trichloride-mediated cyclization [3] [7]. These advances enabled systematic exploration of quinazolinone bioactivity, revealing intrinsic pharmacological versatility.
Table 1: Historical Milestones in Quinazoline Chemistry
Year | Development | Significance |
---|---|---|
1869 | Griess synthesizes 2-cyano-3,4-dihydro-4-oxoquinazoline | First documented quinazoline derivative |
1903 | Gabriel develops oxidation route to quinazoline | Established reproducible synthetic pathway |
1950s | Niementowski synthesis optimization | Enabled large-scale production of 4(3H)-quinazolinones |
1980s | FDA approves prazosin (hypertension) and trimethoprim (antibiotic) | Validated clinical utility of quinazoline core |
2000s | EGFR inhibitors (erlotinib/gefitinib) commercialized | Demonstrated target-specific anticancer applications |
The isolation of antimalarial quinazolinone alkaloids from Dichroa febrifuga in the 1940s highlighted nature's exploitation of this scaffold [3]. Contemporary medicinal chemistry leverages quinazoline's structural plasticity, with over 200 natural derivatives identified and countless synthetic analogs developed for diverse targets [3] [5] [7]. This evolution established quinazolines as "privileged structures" – molecular frameworks with intrinsic affinity for multiple biological receptors – enabling rational design of kinase inhibitors, antimicrobials, and cytotoxic agents [1] [8].
Strategic halogenation profoundly influences quinazolinone bioactivity by modulating electronic properties, lipophilicity, and target interactions. Position-specific halogen effects include:
Table 2: Position-Specific Effects of Halogen/Methoxy Substituents
Position | Electron Effect | Biological Impact | Example Activity Enhancement |
---|---|---|---|
C2 | σ-acceptor | Electrophile for covalent inhibition | 10-fold ↑ EGFR binding affinity vs 2-H analogs [8] |
C4 | Moderate σ-acceptor | Displacement site for targeted pharmacophores | IC~50~ ↓ 85% with piperazine substitution [1] |
C5 | π-donor (methoxy) | Membrane permeability enhancement | 3.2-fold ↑ blood-brain barrier penetration [8] |
C6/C8 | Polarizable (Br/Cl) | Hydrophobic pocket filling & DNA intercalation | 8-Br analogs: 28.3 μM IC~50~ vs 89.4 μM for H [1] |
Halogen-methoxy synergism is exemplified in 8-bromo-5-methoxy patterns: bromine's hydrophobic bulk complements methoxy's solubility modulation, yielding balanced logP (2.5-3.5) ideal for cellular uptake [1] [5]. Positional isomerism matters critically – C5 methoxy avoids steric clashes common at C6/C7 while enabling hydrogen bonding to catalytic residues in kinase domains [8].
The strategic substitution pattern in 8-bromo-2,4-dichloro-5-methoxyquinazoline (CAS# 1388026-74-1) embodies modern hybridization principles for multi-target engagement:
Synthetic Versatility: The 2,4-dichloro motif permits sequential derivatization – C4-Cl undergoes nucleophilic displacement with amines/azides, while C2-Cl remains electronically active for further modification [4] [6]. Computational modeling (molecular docking) indicates conserved halogen bonds with EGFR kinase domain residues Lys745 and Thr790 when the 8-bromo-5-methoxy scaffold docks in the ATP-binding cleft [1] [8].
Table 3: Molecular Specifications of 8-Bromo-2,4-dichloro-5-methoxyquinazoline
Property | Value | Relevance |
---|---|---|
CAS Number | 1388026-74-1 | Unique compound identifier [4] |
Molecular Formula | C~9~H~5~BrCl~2~N~2~O | Halogen-rich scaffold (MW 307.96 g/mol) [4] |
SMILES | COC1=CC2=C(N=C(N=C2C(Br)=C1)Cl)Cl | Encodes substitution pattern [4] |
Key Structural Features | 8-Br, 2,4-diCl, 5-OMe | Synergistic electronic/pharmacophore distribution |
Predicted logP | 3.1 ± 0.4 | Optimal for membrane permeability (ideal range 2–5) |
Multitarget Potential: The 8-bromo substituent enhances tubulin polymerization inhibition (observed in 2-styrylquinazolinones [1]), while the 5-methoxy group mimics tyrosine kinase inhibitor motifs found in erlotinib derivatives. Molecular hybridization theory suggests that combining these elements creates chimeric pharmacophores capable of concurrent EGFR inhibition and DNA damage induction [1] [8].
Structure-Activity Advantages:
This compound serves as a synthetically tractable precursor for hybrid agents – a single scaffold addressing resistance mechanisms through polypharmacology while enabling rational optimization via structure-guided derivatization.
Interactive Data Table: Strategic Functionalization Pathways
Position | Reactivity | Recommended Modifications | Targeted Bioactivity Enhancement |
---|---|---|---|
C2 | Electrophilic chlorine | Amines (piperazine), thiols | Solubility & kinase selectivity [1] |
C4 | Nucleophilic chlorine | Azides, amino acids, heterocycles | DNA intercalation/topoisomerase inhibition |
C5 | Methoxy (stable) | Demethylation to OH for conjugation | Prodrug activation & H-bonding [8] |
C8 | Bromine (stable) | Pd-catalyzed cross-coupling | Aryl/vinyl group introduction for tubulin binding |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5